molecular formula C9H13N5O B2639540 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one CAS No. 2134588-20-6

1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one

Cat. No. B2639540
CAS RN: 2134588-20-6
M. Wt: 207.237
InChI Key: IBLPSQQQPWOPOF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as CP-99994 and is a pyrrolidinone derivative. The purpose of

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is not fully understood. However, studies have shown that it acts on the central nervous system by binding to certain receptors. This binding leads to the activation of certain pathways that result in the analgesic and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has several biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models. It has also been studied for its potential to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using this compound is that its effects may vary depending on the animal model used in the experiment.

Future Directions

There are several future directions for the study of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one. One area of research is in the development of new pain management drugs based on the compound. Additionally, the compound has potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been extensively studied for its analgesic and anxiolytic properties. Its relatively simple synthesis method and well-established mechanism of action make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one involves the reaction of cyclopropylmethylamine with tetrazole-5-carboxylic acid. The resulting product is then subjected to a cyclization reaction, which leads to the formation of the final compound. The synthesis of this compound is relatively simple and can be achieved through a few steps.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential application in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that this compound has analgesic properties and can be used to treat chronic pain. It has also been studied for its potential application in the treatment of anxiety and depression.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c15-8-3-7(9-10-12-13-11-9)5-14(8)4-6-1-2-6/h6-7H,1-5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLPSQQQPWOPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(CC2=O)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one

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